1,3-Bis(phenylsulfanyl)imidazolidin-2-one
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Overview
Description
1,3-Bis(phenylsulfanyl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidin-2-one core with two phenylsulfanyl groups attached at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(phenylsulfanyl)imidazolidin-2-one typically involves the reaction of imidazolidin-2-one with phenylsulfanyl reagents. One common method is the reaction of imidazolidin-2-one with diphenyl disulfide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(phenylsulfanyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolidin-2-one.
Substitution: Various substituted imidazolidin-2-one derivatives.
Scientific Research Applications
1,3-Bis(phenylsulfanyl)imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Bis(phenylsulfanyl)imidazolidin-2-one involves its interaction with various molecular targets. The phenylsulfanyl groups can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The imidazolidin-2-one core can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-one: The parent compound without the phenylsulfanyl groups.
1,3-Dimethylimidazolidin-2-one: A similar compound with methyl groups instead of phenylsulfanyl groups.
1,3-Diphenylimidazolidin-2-one: A compound with phenyl groups instead of phenylsulfanyl groups.
Uniqueness
1,3-Bis(phenylsulfanyl)imidazolidin-2-one is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
17796-96-2 |
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Molecular Formula |
C15H14N2OS2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1,3-bis(phenylsulfanyl)imidazolidin-2-one |
InChI |
InChI=1S/C15H14N2OS2/c18-15-16(19-13-7-3-1-4-8-13)11-12-17(15)20-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
FGNOAUWDIRKJFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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